Irreversible Suicide Inhibition Mechanism vs. Reversible Competitors
Linrodostat (BMS-986205) functions as an irreversible 'suicide' inhibitor of IDO1, in contrast to epacadostat (a Trp-competitive reversible inhibitor) and navoximod (a Trp-noncompetitive reversible inhibitor). This fundamental mechanistic difference is critical; linrodostat binds covalently to the apo-form of IDO1, leading to sustained target suppression even after drug clearance [1].
| Evidence Dimension | Mechanism of IDO1 Inhibition |
|---|---|
| Target Compound Data | Irreversible (suicide) inhibition, binding to the heme cofactor-binding site |
| Comparator Or Baseline | Epacadostat (reversible, Trp-competitive), Navoximod (reversible, Trp-noncompetitive) |
| Quantified Difference | Covalent vs. Non-covalent binding |
| Conditions | Biochemical characterization |
Why This Matters
The irreversible mechanism translates to more durable pharmacodynamic effects and a distinct PK/PD relationship, which may overcome limitations of reversible inhibitors in the tumor microenvironment [1].
- [1] Prendergast GC, Malachowski WP, DuHadaway JB, Muller AJ. Discovery of IDO1 inhibitors: from bench to bedside. Cancer Res. 2017 Dec 15;77(24):6795-6811. PMID: 29247038; PMCID: PMC6021761. View Source
